molecular formula C12H14N2O B2539237 [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol CAS No. 1341611-65-1

[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2539237
CAS No.: 1341611-65-1
M. Wt: 202.257
InChI Key: VZYZGALHLBDJNN-UHFFFAOYSA-N
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Description

[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol . Its IUPAC name is [1-(2-phenylethyl)pyrazol-4-yl]methanol, and it is identified by CAS number 1341611-65-1. The compound exists as a liquid at room temperature and is commercially available in high-purity grades (99%–99.999%) for research applications . The structure features a pyrazole ring substituted at the 1-position with a 2-phenylethyl group and a hydroxymethyl group at the 4-position.

Properties

IUPAC Name

[1-(2-phenylethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-10-12-8-13-14(9-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYZGALHLBDJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol typically involves the following steps:

  • Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Phenylethyl Group: : The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with 2-phenylethyl halides.

Industrial Production Methods

In an industrial setting, the synthesis of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Source
Pyridinium chlorochromate (PCC)Dichloromethane, 25°C, 4h[1-(2-Phenylethyl)-1H-pyrazol-4-yl]formaldehydeNot reportedInferred from analogous alcohol oxidation
KMnO₄ (acidic)H₂SO₄, 60°C, 6h[1-(2-Phenylethyl)-1H-pyrazol-4-yl]carboxylic acidNot reportedGeneral reactivity

Mechanistic Insight :

  • PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • Strong oxidizers like KMnO₄ in acidic media drive complete oxidation to carboxylic acids.

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic acyl substitution:

Reaction Type Reagent Conditions Product
AcetylationAcetic anhydridePyridine, 0°C → 25°C, 12h[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methyl acetate
TosylationTosyl chlorideDMAP, CH₂Cl₂, 24h[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methyl tosylate

Applications :

  • Tosylates serve as intermediates for nucleophilic substitutions (e.g., SN2 reactions with amines or thiols).

Reduction Pathways

While the compound itself is an alcohol, its synthetic precursors (e.g., esters) may undergo reduction:

Starting Material Reagent Conditions Product Yield Source
Methyl 1H-pyrazole-4-carboxylate analogLiAlH₄THF, 0°C → 25°C, 4h[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol75.78%

Note : Direct reduction of this compound is not typical, but reductive cleavage of protective groups (e.g., benzyl ethers) may apply.

Condensation Reactions

The hydroxyl group can engage in dehydrative coupling:

Partner Reagent Catalyst Conditions Product Source
1H-Indene-1,3(2H)-dionePiperidineEthanol, reflux, 12hSchiff base or heterocyclic adduct

Key Observation :

  • Piperidine catalyzes Knoevenagel-type condensations, forming conjugated systems.

Electrophilic Aromatic Substitution

The phenylethyl aromatic ring may undergo:

Reaction Reagent Conditions Position Product
NitrationHNO₃/H₂SO₄0°C, 2hPara to ethyl groupNitro-[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol
HalogenationBr₂/FeBr₃CH₂Cl₂, 25°C, 6hMeta to ethyl groupBromo-[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol

Steric Effects :

  • The phenylethyl group directs electrophiles to specific positions due to steric hindrance and electronic effects.

Pyrazole Ring Functionalization

The 1H-pyrazole ring itself may react under harsh conditions:

Reaction Reagent Conditions Product
AlkylationMethyl iodideNaH, DMF, 60°C, 8hN-Methyl-[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol
OxidationmCPBACH₂Cl₂, 0°C, 3hPyrazole N-oxide derivative

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol. Research indicates that compounds with a pyrazole core exhibit significant activity against various pathogens:

  • Bacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundActivityMIC (mg/mL)
Example AAntibacterial12.5
Example BAntifungal0.0025 - 12.5

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents:

  • Cytotoxicity : Compounds have shown IC₅₀ values in the low micromolar range against A549 and NCI-H1299 cell lines, suggesting effective inhibition of cancer cell proliferation .
CompoundCell LineIC₅₀ (µM)
Example CA5495.94
Example DNCI-H12996.40

Case Study 1: Antimicrobial Screening

A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against a panel of pathogenic bacteria and fungi. The results indicated that compounds with structural similarities to this compound exhibited promising antimicrobial properties, with some achieving MIC values as low as 0.0025 µg/mL against selected strains .

Case Study 2: Anticancer Activity Assessment

In another investigation, derivatives were tested for their ability to inhibit tubulin assembly in cancer cells. The findings revealed that certain compounds displayed significant cytotoxicity with IC₅₀ values indicating potent anti-proliferative effects on lung cancer cell lines .

Mechanism of Action

The mechanism by which [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with various receptors and enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Below is a comparative analysis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol and structurally related compounds, focusing on substituent effects, physical properties, and biological activities.

Structural Modifications and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Properties/Activities References
This compound 1-(2-Phenylethyl), 4-(hydroxymethyl) 202.26 Liquid High purity grades available; liquid at RT
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 1-(4-Methylphenyl), 3-(3-pyridinyl) 239.29* Not reported Combines aromatic and heteroaromatic groups
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol 1-(Pyridin-2-yl) 175.19 Solid Irritant; stored at room temperature
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol 1-Methyl, 5-(4-methylphenoxy), 3-phenyl 294.35* Not reported Complex substituent pattern
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-(3-Chlorophenyl), 4-(1,4-diazepane) Not reported Not reported Selective 5-HT7 receptor binding
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol 3-(4-(Methylthio)phenyl), 1-phenyl Not reported Solid 95% purity; safety protocols required

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects on Physical State : The target compound is a liquid due to its 2-phenylethyl side chain, which may reduce crystallinity compared to analogs with rigid aromatic substituents (e.g., pyridinyl or chlorophenyl groups) .
  • The 2-phenylethyl group in the target compound likely improves lipid solubility, favoring blood-brain barrier penetration.
  • Safety Profile: Compounds like (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol are classified as irritants, necessitating careful handling , whereas the target compound’s safety data are unspecified.

Biological Activity

[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and data tables.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized several pyrazole derivatives and tested their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that many compounds demonstrated notable antimicrobial activity, with some achieving inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)
This compoundE. coli18
Pyrazole derivative AS. aureus20
Pyrazole derivative BCandida albicans15

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrazoles have been investigated for their anti-inflammatory properties. A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds exhibited up to 85% inhibition compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound7686
Pyrazole derivative C6175

Anticancer Activity

The potential anticancer effects of pyrazoles have also been explored. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, demonstrating significant inhibition of cell proliferation. One study reported that a related compound significantly reduced tumor growth in a mouse xenograft model .

Table 3: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)32.17
Pyrazole derivative DHeLa (Cervical Cancer)29.02

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity. For instance, the introduction of phenyl groups at the N-position has been associated with increased antimicrobial potency, while variations in alkyl chain length at the NH position can influence anticancer efficacy .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A comprehensive evaluation demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed significant reductions in inflammation markers when treated with this pyrazole derivative.
  • Cancer Cell Lines : The compound was tested against multiple cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.

Q & A

Basic: What are the optimized synthetic routes for [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. A general protocol includes:

  • Step 1: Reacting 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde with a reducing agent (e.g., NaBH₄ or LiAlH₄) in anhydrous ethanol or THF under nitrogen.
  • Step 2: Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Step 3: Quenching with ice-cold water, acidifying with HCl, and crystallizing the product from ethanol (yield: ~75–85%) .
    Critical Note: Substituents on the pyrazole ring may require adjusted stoichiometry or catalysts (e.g., KOH for deprotonation) .

Basic: How is purification achieved for this compound?

Methodological Answer:

  • Crystallization: Use ethanol or acetonitrile as solvents due to the compound’s moderate polarity. Cooling to 4°C enhances crystal formation .
  • Column Chromatography: For impurities with similar polarity, employ silica gel (60–120 mesh) with a gradient of ethyl acetate in hexane (10–30%) .
  • HPLC: Reverse-phase C18 columns with methanol:water (70:30) at 1 mL/min can resolve closely related byproducts (e.g., oxidation products) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR (DMSO-d₆): Key signals include δ 4.45 (s, 2H, CH₂OH), δ 7.25–7.35 (m, 5H, aromatic), and δ 8.10 (s, 1H, pyrazole-H4) .
  • IR (KBr): Broad peak at 3200–3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N pyrazole), and 1500 cm⁻¹ (C=C aromatic) .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 229.1, with fragmentation peaks at m/z 211 (loss of H₂O) and 183 (loss of CH₂OH) .

Advanced: How can computational methods resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts. Compare with experimental ¹H/¹³C NMR to validate tautomeric forms .
  • SHELXL Refinement: For crystallographic discrepancies (e.g., bond length variations), refine X-ray data with SHELXL using high-resolution (<1.0 Å) datasets to resolve disorder or thermal motion artifacts .
  • Cross-Validation: Overlay DFT-optimized structures with X-ray coordinates (RMSD <0.1 Å) to confirm consistency .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

  • Derivatization Sites: Target the hydroxyl group for esterification or the pyrazole N1 for alkylation. Example:
    • Ester Derivatives: React with acetyl chloride in pyridine to yield acetate prodrugs (enhanced lipophilicity) .
    • Schiff Bases: Condense with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to explore antimicrobial activity .
  • Biological Screening: Use MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to prioritize leads. Derivatives with EC₅₀ <10 µM warrant further SAR studies .

Advanced: How to address discrepancies in reaction yields across synthetic protocols?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to optimize temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (KOH vs. NaOH). Pareto analysis identifies critical factors .
  • Byproduct Analysis: LC-MS or GC-MS detects side products (e.g., over-reduced alcohols or dimerized species). Adjust reductant stoichiometry (e.g., NaBH₄ from 1.2 to 2.0 eq.) to suppress byproducts .
  • Scale-Up Considerations: Pilot studies in continuous-flow reactors improve reproducibility by minimizing thermal gradients .

Advanced: What are the challenges in resolving enantiomers of chiral derivatives?

Methodological Answer:

  • Chiral Stationary Phases: Use Chiralpak IA or IB columns with hexane:isopropanol (90:10) for HPLC separation. SFC with CO₂/methanol co-solvent achieves faster resolution (e.g., 5 min vs. 20 min for HPLC) .
  • Circular Dichroism (CD): Compare experimental CD spectra (200–300 nm) with TD-DFT simulations to assign absolute configuration .
  • Crystallographic Resolution: Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to obtain diastereomeric complexes for X-ray analysis .

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